Oxymatrine Oxymatrine Oxymatrine is under investigation in clinical trial NCT02202473 (Oxymatrine Plus Lamivudine Combination Therapy Versus Lamivudine Monotherapy for Chronic Hepatitis B Infected Subjects).
Oxysophoridine is a natural product found in Genista aucheri, Sophora moorcroftiana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16837-52-8
VCID: VC0538423
InChI: InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2
SMILES: C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

Oxymatrine

CAS No.: 16837-52-8

Cat. No.: VC0538423

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxymatrine - 16837-52-8

CAS No. 16837-52-8
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name 13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Standard InChI InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2
Standard InChI Key XVPBINOPNYFXID-UHFFFAOYSA-N
Isomeric SMILES C1CC2C3CCC[N@@+]4(C3C(CCC4)CN2C(=O)C1)[O-]
SMILES C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Canonical SMILES C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Appearance Solid powder
Colorform White to off-white powder
White dice from crystal
Melting Point 208 °C

Chemical Structure and Physicochemical Properties

Oxymatrine (matrine N-oxide) is structurally characterized by a tetracyclic quinolizidine backbone with an oxygen atom at the N-1 position, distinguishing it from its parent compound matrine (C₁₅H₂₄N₂O) . Its molecular weight is 264.36 g/mol, and it exhibits moderate lipophilicity (logP = 1.2), which influences its absorption and distribution . X-ray diffraction and differential scanning calorimetry analyses confirm that oxymatrine forms amorphous complexes with phospholipids, enhancing its solubility in nonpolar solvents .

Table 1: Key Physicochemical Properties of Oxymatrine

PropertyValueSource
Molecular FormulaC₁₅H₂₄N₂O₂
Melting Point207–210°C (decomposes)
Octanol/Water Partition3.2 (pH 7.4)
Plasma Protein Binding2.78 ± 0.85%

Pharmacological Activities and Mechanisms of Action

Anti-Fibrotic Effects

Oxymatrine inhibits cardiac fibrosis by suppressing TGF-β1/Smad3 signaling. In rat models, it reduces collagen I/III deposition by 40–60% through downregulation of Smad3 phosphorylation, preventing ventricular remodeling . This effect is dose-dependent, with 50 mg/kg/day achieving maximal inhibition of fibroblast activation .

Anticancer Activity

In MCF-7 breast cancer cells, oxymatrine demonstrates concentration- and time-dependent growth inhibition (IC₅₀ = 16 mg/mL at 48 hours) . Mechanistically, it downregulates TGFβR1 and FGF9 by 70–80%, inducing G2/M cell cycle arrest and apoptosis via caspase-3 activation .

Table 2: Inhibitory Effects of Oxymatrine on MCF-7 Cell Proliferation

Concentration (mg/mL)Inhibition Rate at 48 Hours (%)
418.35 ± 5.21
839.37 ± 5.77
1649.57 ± 10.62
Data from

Anti-Inflammatory and Immunomodulatory Actions

Oxymatrine blocks NF-κB nuclear translocation by 65–80% in LPS-stimulated macrophages, reducing TNF-α and IL-6 production . In DSS-induced colitis models, it lowers histopathological scores by 50% through suppression of IL-17/STAT3 signaling .

Pharmacokinetics and Bioavailability

Oxymatrine exhibits nonlinear pharmacokinetics with an absolute oral bioavailability of 26.43% in rats . Phospholipid complexation increases AUC₀–∞ from 2.87 to 9.43 µg·h/mL, enhancing absorption via passive diffusion . Tissue distribution studies show preferential accumulation in the liver (35% of dose) and spleen (22%) .

Table 3: Pharmacokinetic Parameters After Intravenous Administration

ParameterValue (Mean ± SD)
t₁/₂4.9 ± 3.4 h
Cmax0.437 ± 0.083 µg/mL
AUC₀–∞9.43 ± 0.384 µg·h/mL
Data from

Clinical Applications

Dermatological Disorders

In a Phase II trial (ChiCTR-TRC-14004301), intravenous oxymatrine (400 mg/day) achieved PASI 75 in 75% of erythrodermic psoriasis patients within 8 weeks, with sustained remission at 32 weeks . Histopathological analysis confirmed normalized epidermal architecture and reduced IL-6 mRNA by 80% .

Viral Hepatitis

Adjunctive use with lamivudine in chronic hepatitis B patients reduced HBV DNA viral load by 1.5–2 log₁₀ copies/mL compared to monotherapy, potentially through TLR4/MyD88 pathway modulation .

Future Perspectives

While oxymatrine’s multi-target pharmacology is advantageous, its low oral bioavailability and narrow therapeutic index necessitate structural modifications. Nanoemulsion formulations have increased solubility by 15× in preclinical models, and prodrug strategies targeting liver-specific delivery may mitigate toxicity . Ongoing clinical trials (NCT02202473) will clarify its role in oncotherapy.

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